![molecular formula C19H20ClFN4O3 B4581381 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4581381.png)

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(4-nitrophenyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives and their intermediates involves various chemical reactions, including acetylation, reductive carbonylation, and chloroacetylation processes. For instance, Hanson et al. (1994) detailed the resolution of α-(3-Chloropropyl)-4-fluorobenzenemethanol, a possible intermediate for the synthesis of potential anti-psychotic agents, using lipase-catalyzed acetylation or hydrolysis (Hanson et al., 1994). Additionally, Vavasori et al. (2023) described a one-pot synthesis method for N-(4-hydroxyphenyl)acetamide through the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes (Vavasori et al., 2023).

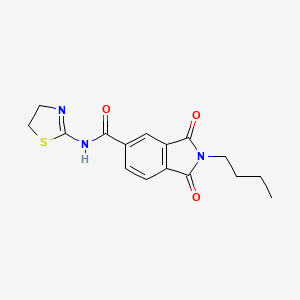

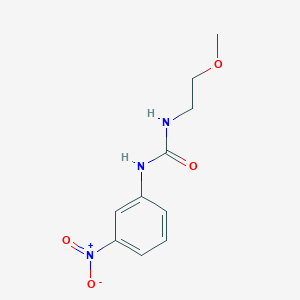

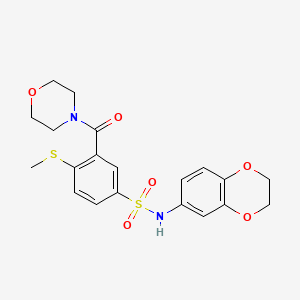

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic and analytical techniques, providing insights into their conformation and spatial arrangement. Deniz and Ibiş (2009) reported the crystal structure of a related compound, highlighting its spatial configuration and the conformation of its piperazine ring (Deniz & Ibiş, 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound and its derivatives have been explored in various studies, demonstrating their potential as intermediates in the synthesis of pharmacologically active molecules. For example, Mehta et al. (2019) synthesized a series of acetamide derivatives, evaluating their antimicrobial and anticancer activities, thus highlighting the compound's utility in drug discovery (Mehta et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. However, detailed studies on the specific compound 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(4-nitrophenyl)acetamide focusing solely on physical properties are scarce in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo various chemical transformations, are essential for understanding the compound's applications in synthesis and drug development. Research by Cordeiro et al. (2023) on the antibacterial activity of a similar acetamide compound against Klebsiella pneumoniae illustrates the chemical properties and potential biomedical applications of such compounds (Cordeiro et al., 2023).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research has focused on the synthesis and biological evaluation of derivatives related to this compound, particularly in the context of antihistaminic activity. Benzimidazole derivatives, for instance, exhibit widespread pharmacological activities, with antihistaminics derived from these compounds being significantly used due to their low toxicities. A study detailed the synthesis and screening of several N1, 2-substituted benzimidazole derivatives for their potential antihistaminic effects, indicating the broader pharmacological interest in this chemical domain (Gadhave et al., 2012).

Bioactive Marine Metabolites

The exploration of marine actinobacteria for new bioactive compounds has also been significant. Research identified novel compounds from Streptomyces sp. with potential cytotoxic activities, suggesting applications in developing treatments against various biological targets (Sobolevskaya et al., 2007).

Antimicrobial and Antibacterial Activities

The synthesis of novel compounds with potential antimicrobial and antibacterial properties is a critical area of research. For example, the study of fluorinated benzothiazolo imidazole compounds has shown promising results against specific microbial strains, underscoring the importance of such chemical structures in developing new antimicrobial agents (Sathe et al., 2011).

Eigenschaften

IUPAC Name |

2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN4O3/c20-18-11-15(21)2-1-14(18)12-23-7-9-24(10-8-23)13-19(26)22-16-3-5-17(6-4-16)25(27)28/h1-6,11H,7-10,12-13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAOIRDDLGTNOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]-N-(4-nitrophenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B4581301.png)

![2-(methoxymethyl)-6-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4581307.png)

![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4581308.png)

![2-[2-(4-bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4581332.png)

![N-benzyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581345.png)

![N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4581352.png)

![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B4581357.png)

![N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4581365.png)

![N-(3-ethoxypropyl)-2-{3-[(4-isopropylphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4581367.png)

![3-[4-oxo-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4581374.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4581384.png)